molecular formula C19H19ClN2O2S B2532840 (5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-49-1

(5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2532840
CAS No.: 851803-49-1
M. Wt: 374.88
InChI Key: PNBAXESENWZXIQ-UHFFFAOYSA-N
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Description

The compound “(5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a structurally complex molecule featuring a 4,5-dihydroimidazole core fused with a thioether-linked 3-methylbenzyl group and a 5-chloro-2-methoxyphenyl methanone moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is partially saturated (4,5-dihydro), which may influence its conformational flexibility and interaction with biological targets. The thioether bridge (S-CH₂-3-methylbenzyl) introduces hydrophobicity, while the 5-chloro-2-methoxyphenyl group contributes steric bulk and electronic effects due to the electron-withdrawing chlorine and electron-donating methoxy substituents.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-13-4-3-5-14(10-13)12-25-19-21-8-9-22(19)18(23)16-11-15(20)6-7-17(16)24-2/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBAXESENWZXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}ClN2_2O2_2S
  • Molecular Weight : 356.88 g/mol

The compound features a chloro-substituted methoxyphenyl moiety linked to a thioether and an imidazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Cycle Arrest : In vitro studies demonstrated that this compound caused G2/M phase arrest in MDA-MB-468 breast cancer cells, indicating its potential to inhibit cancer cell proliferation effectively .
  • Tumor Growth Inhibition : In an in vivo xenograft model, administration of the compound at a dosage of 60 mg/kg every other day resulted in a 77% reduction in tumor growth compared to control groups without significant weight loss in the treated animals .

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been well-documented. The compound was tested against various microbial strains:

  • Activity Against MRSA : Preliminary studies suggest that modifications in the structure, such as the presence of electron-withdrawing groups, enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity : The compound displayed cytotoxic effects against several bacterial strains, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism contributes to the observed anticancer effects .
  • Electron Donation Effects : The presence of electron-donating substituents on the phenyl ring enhances the overall potency of the compound against cancer cells, suggesting a structure-activity relationship that is vital for its efficacy .

Table 1: Summary of Biological Activities

Activity TypeTest SystemResultReference
AnticancerMDA-MB-468 Cells77% tumor growth inhibition
AntimicrobialMRSAEffective at low concentrations
CytotoxicityVarious Bacterial StrainsSignificant cytotoxic effects

Notable Research Findings

  • A study focusing on imidazole derivatives highlighted that structural modifications could lead to enhanced anticancer activity, particularly through improved interactions with cellular targets involved in proliferation and apoptosis .
  • Research on similar compounds indicated a correlation between lipophilicity and biological activity, suggesting that optimizing these properties can lead to more potent derivatives .

Scientific Research Applications

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties, potentially making this compound useful against certain pathogens.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against bacteria and fungi.

Study 1: Antimicrobial Efficacy

A study evaluating various imidazole derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potential utility in treating bacterial infections.

Anticancer Potential

Imidazole derivatives have been studied for their anticancer properties. Some compounds have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Study 2: Anticancer Activity

In vitro studies on related imidazole compounds showed that they could induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. Further research is needed to determine if the compound exhibits similar effects.

Chemical Reactions Analysis

Thioether Oxidation

The benzylthioether group (-S-CH2-C6H4-CH3) undergoes oxidation under controlled conditions. This reaction is critical for modifying the compound’s electronic properties or generating metabolites.

Oxidizing Agent Product Conditions Yield Source
H2O2 (30%)Sulfoxide derivativeRT, 6–8 hours in acetic acid75–80%
KMnO4 (acidic)Sulfone derivative60°C, 4 hours in H2SO4/H2O65–70%

Oxidation to sulfone derivatives enhances electrophilicity, potentially improving binding to biological targets .

Nucleophilic Substitution at the Chlorine Site

The 5-chloro substituent on the methoxyphenyl ring is susceptible to nucleophilic aromatic substitution (NAS), enabling functional group diversification.

Nucleophile Catalyst Product Conditions Yield Source
NH3 (aq.)CuI, DMF5-amino-2-methoxyphenyl derivative100°C, 12 hours50–55%
NaN3DMSO, 18-crown-65-azido-2-methoxyphenyl derivative80°C, 8 hours60–65%

The azide derivative serves as a precursor for click chemistry applications.

Condensation Reactions

The ketone group participates in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.

Reactant Product Conditions Yield Source
Hydrazine hydrateHydrazone derivativeReflux in ethanol, 6 hours85–90%
BenzylamineImine derivativeRT, 24 hours in CH2Cl270–75%

Hydrazone formation is reversible under acidic conditions, enabling pH-responsive applications.

Acid-Base Reactions at the Imidazole Nitrogen

The imidazole ring’s nitrogen atoms exhibit weak basicity (pKa ~6.5–7.0), allowing protonation/deprotonation under physiological conditions.

Condition Protonation Site Effect Application
pH <6N1 of imidazoleEnhanced solubility in aqueous mediaDrug formulation optimization
pH >8DeprotonationIncreased nucleophilicity at N3Coordination chemistry

Cycloaddition and Ring-Opening Reactions

The dihydroimidazole ring may undergo ring-opening under strong acidic or basic conditions:

Reagent Product Conditions Yield Source
HCl (conc.)Open-chain thiol intermediateReflux, 3 hours90–95%
NaOH (40%)Thiolate anion + imidazole fragmentRT, 1 hour80–85%

Reduction of the Ketone Group

The methanone group can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:

Reducing Agent Product Conditions Yield Source
NaBH4Secondary alcoholMethanol, 0°C, 2 hours75–80%
H2/Pd-CSecondary alcohol1 atm H2, ethanol, 6 hours85–90%

Photochemical Reactivity

The methoxyphenyl group undergoes photodechlorination under UV light (λ = 254 nm):

Conditions Product Quantum Yield Source
UV light, acetonitrile, 12 h5-deschloro derivativeΦ = 0.12

Key Mechanistic Insights:

  • Thioether oxidation proceeds via a radical intermediate in the presence of H2O2 .

  • NAS at the chloro site follows a two-step mechanism: (i) formation of a Meisenheimer complex, (ii) elimination of Cl–.

  • Ketone reduction with NaBH4 occurs stereoselectively, favoring the R-configured alcohol.

This reactivity profile highlights the compound’s versatility as a scaffold for medicinal chemistry and materials science. Further studies are needed to explore its catalytic and enantioselective transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives, primarily in the 4,5-dihydroimidazole core and thioether substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Predicted logP Key Differences
Target Compound 4,5-dihydroimidazole 5-chloro-2-methoxyphenyl 3-methylbenzylthio 372.87 ~3.5 Reference compound
(5-Bromo-2-furyl)-analogue 4,5-dihydroimidazole 5-bromo-2-furyl 3-fluorobenzylthio 423.25 ~3.0 Bromo-furyl R₁; fluorobenzyl R₂
2-((2-Chlorobenzyl)thio)-analogue 4,5-dihydroimidazole None 2-chlorobenzylthio 240.73 ~2.8 No methanone group; R₂ position
Tizanidine () 4,5-dihydroimidazole Benzothiadiazol-4-amine Chloro 253.71 ~1.5 Benzothiadiazol core; pharmaceutical use
  • Substituent Effects: Halogen vs. Methoxy Groups: The target compound’s 5-chloro-2-methoxyphenyl group contrasts with the bromo-furyl substituent in , which may alter electronic properties and binding affinities. Chlorine’s moderate electronegativity balances lipophilicity and polarity, while bromine in increases molecular weight and polarizability. Thioether Linkers: The 3-methylbenzylthio group in the target compound enhances hydrophobicity compared to the 3-fluorobenzylthio group in , where fluorine’s electronegativity could facilitate hydrogen bonding. The 2-chlorobenzylthio group in lacks the methanone moiety, reducing steric hindrance and polarity.

Chemoinformatic Similarity

Using Tanimoto coefficients (as discussed in ), the target compound would exhibit moderate similarity to the bromo-furyl analogue (shared imidazole-thioether core) but lower similarity to tizanidine (divergent core and substituents). The absence of the methanone group in further reduces similarity, highlighting the critical role of this moiety in structural comparisons.

Preparation Methods

Thioether Formation Followed by Imidazole Cyclization

This two-step approach begins with the synthesis of the thioether intermediate, followed by cyclization to form the dihydroimidazole ring:

Step 1: Synthesis of 3-Methylbenzyl Thioether
A mixture of 3-methylbenzyl chloride (1.2 equiv) and sodium thiolate (1.0 equiv) is refluxed in dry tetrahydrofuran (THF) under nitrogen for 6–8 hours. The thioether product is isolated via extraction with dichloromethane and purified by column chromatography (hexane:ethyl acetate = 4:1).

Step 2: Imidazole Ring Formation
The thioether intermediate is reacted with 1,2-diaminoethane (1.5 equiv) in the presence of triethylamine (2.0 equiv) and carbonyl diimidazole (CDI, 1.1 equiv) in acetonitrile at 60°C for 12 hours. The resulting 4,5-dihydro-1H-imidazole is precipitated using ice-cold water and filtered.

Direct Coupling via Acylation

An alternative one-pot method employs tert-butyllithium-mediated acylation to couple preformed imidazole and aryl components:

  • The imidazole precursor (1.0 equiv) is deprotonated with tert-butyllithium (1.1 equiv) at −78°C in THF.
  • A solution of 5-chloro-2-methoxybenzoyl chloride (1.05 equiv) in THF is added dropwise, and the mixture is stirred at room temperature for 24 hours.
  • The product is isolated via aqueous workup (1M HCl) and recrystallized from ethanol.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent selection, temperature, and stoichiometry. Comparative data from optimized protocols are summarized below:

Parameter Thioether-Cyclization Direct Acylation
Solvent THF THF
Temperature 60°C (Step 2) −78°C to RT
Reaction Time 18 hours total 24 hours
Yield 62–68% 45–52%
Purity (HPLC) >95% 89–93%

Key findings:

  • Prolonged reaction times (>24 hours) in the thioether-cyclization route reduce yields due to side-product formation.
  • Substituent steric effects in the direct acylation method account for lower yields compared to bulkier analogues.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity. Standard protocols include:

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45–7.12 (m, 5H, aryl and imidazole), 4.21 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).
    • ¹³C NMR : 168.9 ppm (C=O), 154.2 ppm (imidazole C2).
  • Mass Spectrometry :

    • ESI-MS : m/z 375.1 [M+H]⁺ (calculated for C₁₉H₁₉ClN₂O₂S: 374.88).

Crystallographic Data

Single-crystal X-ray diffraction of a related analogue (5-chloro-2-methoxyphenyl derivative) confirmed the planar geometry of the imidazole ring and dihedral angles of 85.2° between aromatic planes.

Challenges and Mitigation Strategies

Low Yields in Thioether Formation

The nucleophilic substitution between 3-methylbenzyl chloride and sodium thiolate is sensitive to moisture, often resulting in hydrolysis by-products. Solutions include:

  • Using anhydrous solvents and molecular sieves to scavenge water.
  • Replacing sodium thiolate with potassium thioacetate to improve solubility.

Purification Difficulties

The methanone product exhibits high lipophilicity, complicating chromatographic separation. Gradient elution (hexane:ethyl acetate from 9:1 to 1:1) resolves this issue.

Recent Advances in Scalable Synthesis

Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields. For example, cyclization under microwave irradiation (100°C, 30 minutes) achieves 65% yield compared to 62% via conventional heating.

Comparative Analysis of Synthetic Routes

Metric Thioether-Cyclization Direct Acylation
Cost Efficiency Moderate High
Scalability >100 g demonstrated Limited to 50 g
By-Product Formation 5–8% 12–15%
Equipment Needs Standard glassware Cryogenic setup

The thioether-cyclization method is preferred for large-scale production, whereas direct acylation suits small-scale diversification.

Q & A

Basic: What synthetic pathways are recommended for this compound?

Answer:
The synthesis typically involves:

  • Cyclization : Formation of the 4,5-dihydroimidazole core via condensation of thiourea derivatives with α-haloketones or aldehydes under basic conditions .
  • Thioether linkage : Introducing the (3-methylbenzyl)thio group via nucleophilic substitution using thiols or disulfides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Ketone coupling : The methanone bridge is formed through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on substituent compatibility .
    Key reagents : Ammonium persulfate (APS) for oxidative cyclization, and DMDAAC for stabilizing intermediates .

Basic: What characterization techniques are essential for structural verification?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., chloro, methoxy groups) and imidazole ring integrity .
    • IR : Identify thioether (C-S stretch, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) vibrations .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .

Advanced: How can crystallographic refinement challenges be addressed using SHELX software?

Answer:

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve disorder in the 3-methylbenzyl or methoxyphenyl groups .
  • SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) in flexible regions (e.g., thioether side chains) .
  • Twinning analysis : For problematic crystals, employ SHELXD/SHELXE to deconvolute overlapped reflections .
    Example : In analogous imidazole derivatives, SHELXL achieved R-factors <0.05 for high-quality datasets .

Advanced: How to analyze hydrogen bonding patterns in the crystal structure?

Answer:

  • Graph-set analysis : Use Etter’s formalism to classify motifs (e.g., D (2) for dimeric N–H···O/N interactions) .
  • Software tools : Mercury (CCDC) or CrystalExplorer for visualizing networks and calculating interaction energies .
    Case study : In related imidazole crystals, C–H···π interactions between aromatic rings and imidazole NH groups stabilize layered packing .

Data Contradiction: How to resolve discrepancies in spectroscopic data between synthesized batches?

Answer:

  • Batch comparison :
    • NMR : Check for solvent artifacts (e.g., residual DMSO in DMSO-d6) or tautomeric shifts in the imidazole ring .
    • XRD : Compare unit cell parameters to rule out polymorphic variations .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., over-oxidized thioethers) .
    Mitigation : Optimize reaction time/temperature to minimize byproducts .

Advanced: What strategies optimize reaction yields in imidazole ring formation?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >80% .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent selection : Polar solvents (acetonitrile) improve solubility of intermediates .
    Yield data : Reported yields range from 65–92% depending on substituent steric hindrance .

Advanced: What parameters are critical for comparative analysis with structural analogs?

Answer:

  • Electronic effects : Compare Hammett constants (σ) of substituents (e.g., chloro vs. methoxy) to predict reactivity .
  • Steric maps : Calculate Connolly surfaces to assess accessibility of the imidazole nitrogen for binding studies .
  • Biological activity : Correlate LogP values (e.g., ~3.5 for this compound) with membrane permeability in assays .
    Case study : Analogous benzothiazole derivatives showed enhanced antibacterial activity with lower ClogP values (<2.5) .

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